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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of vescalagin, a prominent C-glycosidic

ellagitannin, and its derivatives. It details their primary natural sources, quantitative distribution,

and the methodologies used for their extraction and analysis. This guide is intended to serve as

a foundational resource for research and development in pharmaceuticals, nutraceuticals, and

material science.

Introduction to Vescalagin
Vescalagin and its C-1 epimer, castalagin, are major C-glycosidic ellagitannins widely

distributed in the plant kingdom.[1] They are noted for a range of biological activities, including

antioxidant, antiviral, and anti-inflammatory properties, as well as the ability to inhibit DNA

topoisomerase II.[1][2] Structurally, these molecules are formed from the oxidative

dehydrogenation of pentagalloyl-glucose.[3] Their presence in certain woods, particularly oak,

significantly influences the organoleptic properties of aged beverages like wine and whiskey.[1]

[3]

Primary Natural Sources
Vescalagin is predominantly found in woody species of the Fagaceae family. Its derivatives are

often formed through chemical transformations during processes like wood aging or beverage

maturation.
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Oak Wood (Quercus spp.): Species such as Sessile Oak (Quercus petraea) and

Pedunculate Oak (Quercus robur) are the most significant sources of vescalagin.[1][4] It is a

major component of the heartwood's extractable phenolic compounds.[5] The concentration

and composition can vary based on the specific species, the age of the tree, and the position

of the wood within the trunk.[4]

Chestnut Wood (Castanea spp.): Sweet Chestnut (Castanea sativa) is another rich source,

with its heartwood and bark containing high concentrations of vescalagin and castalagin.[3]

[6][7] Some studies report that chestnut wood can contain even higher amounts of these

ellagitannins than oak.[6]

Other Plant Sources: Vescalagin has been identified in other plants, including the Pink Wax

Apple (Syzygium samarangense), where it is studied for its potential to protect pancreatic β-

cells.[8] It is also found in the perennial herb Lythrum salicaria (purple loosestrife).[9]

Aged Beverages: Wine, whiskey, and brandy aged in oak barrels contain vescalagin
extracted from the wood.[1][2] During this aging process, vescalagin can react with other

molecules present, such as ethanol or flavan-3-ols (like catechin), to form new derivatives.[2]

[10][11]

Key Derivatives of Vescalagin
Vescalagin serves as a precursor to a variety of related compounds, formed through both

enzymatic processes in the plant and chemical reactions during aging and extraction.

Castalagin: The most common derivative, which is the C-1 epimer of vescalagin. They are

often found together and co-extracted.[1]

Flavano-ellagitannins (Acutissimins): Formed in wine when vescalagin reacts with

flavonoids like catechin and epicatechin. Acutissimin A, for example, has shown potent

antitumor properties by inhibiting DNA topoisomerase II.[2]

β-1-O-ethylvescalagin: A derivative identified in wine aged in oak barrels, formed from the

reaction of vescalagin with ethanol.[11][12]

Roburins and Grandinin: More complex ellagitannins, including dimers of

vescalagin/castalagin, found alongside the monomers in oak wood.[4][13]
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A diagram illustrating the biosynthetic origin and key transformations of vescalagin is shown

below.
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Biosynthetic origin and chemical derivatization of vescalagin.

Quantitative Data
The concentration of vescalagin and its derivatives varies significantly depending on the

source, its processing, and the analytical method used. The following tables summarize

quantitative data reported in the literature.

Table 1: Concentration in Solid Plant Materials

Natural Source Material Compound(s)
Concentration
Range

Notes

Oak (Quercus
spp.)

Heartwood
Vescalagin &
Castalagin

39% - 73% of
total
ellagitannins

Represents
the most
abundant
ellagitannins.
[4]

Oak (Quercus

spp.)
Heartwood

Total

Ellagitannins

6 - 42 mg/g dry

wood

High variability

between

individual trees.

[4]

Oak (Quercus

spp.)

Heartwood

(Toasted)
Vescalagin

Loss from 20.3 to

4.32 mg/g

Toasting

significantly

reduces

concentration.

[14]

Chestnut (C.

sativa)
Heartwood

Vescalagin &

Castalagin

Up to 63 mg/g

dry wood
[3]

Chestnut (C.

sativa)
Wood Vescalagin

Up to 163.85

mg/g

Using optimized

ultrasonic

extraction with

Acetone/Water.

[7]
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| Chestnut (C. sativa) | Leaf Extract | Vescalagin & Castalagin | 10.7 - 12.4 mg/g dry extract |

Represents ~1.1-1.2% of the total extract.[15] |

Table 2: Concentration in Aged Beverages

Beverage Compound(s)
Concentration
Range

Notes

Brandies
Vescalagin &
Castalagin

9 - 12 mg/L [16][17]

| Red Wine (Cabernet Sauvignon) | Total Ellagitannins | 0.6 - 15.5 mg/L | After 6-12 months of

aging in oak barrels.[16][17] |

Experimental Protocols
The extraction and quantification of vescalagin require specific and optimized protocols due to

the reactivity and complexity of ellagitannins.

Extraction from Solid Matrices (Wood, Leaves)
Sample Preparation: The raw material (e.g., heartwood, leaves) is air-dried and ground into a

fine powder (<0.5 mm) to maximize the surface area for extraction.

Solvent Extraction: A polar solvent system is typically used. Common choices include:

Methanol or Aqueous Methanol: Often used as a reference solvent, though it may have

lower recovery for certain polyphenols compared to water in HPLC analysis.[18][19]

Acetone/Water (e.g., 7:3 v/v): An effective mixture for extracting a broad range of phenolic

compounds from wood.[5]

Ethanol/Water (e.g., 50:50 v/v): Used for creating extracts from plant leaves.[15]

Extraction Method:

Maceration: The powdered sample is soaked in the solvent for a defined period with

agitation.
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Ultrasonic-Assisted Extraction (UAE): The use of ultrasound can significantly improve

extraction efficiency and yield.[7]

Filtration and Concentration: The resulting mixture is filtered to remove solid particles. The

solvent is then typically removed under reduced pressure (e.g., using a rotary evaporator) to

yield a crude extract.

Purification of Extracts
For detailed analysis or isolation, crude extracts often require further purification to remove

interfering compounds.

Solid-Phase Extraction (SPE): The extract is passed through a solid sorbent cartridge (e.g.,

Amberlite XAD7 HP resin) to selectively retain polyphenols, which are then eluted with a

solvent like methanol.[12]

Gel Permeation Chromatography (GPC): The extract is further purified on a size-exclusion

gel (e.g., Sephadex LH-20 or TSK 40 HW) to separate tannins from other smaller molecules.

[12]

Quantification and Analysis
High-performance chromatography methods are essential for the accurate quantification of

vescalagin and its derivatives.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A

robust method for quantification.[18][19]

Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an

organic solvent (acetonitrile or methanol).

Stationary Phase: A C18 reversed-phase column is typically used.

Detection: DAD is set to monitor wavelengths around 250-280 nm for tannins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity

and specificity, making it ideal for identifying and quantifying trace-level derivatives in

complex matrices like wine.[10][15][16]
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Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

Detection: Specific precursor-to-product ion transitions are monitored in Multiple Reaction

Monitoring (MRM) mode. For vescalagin/castalagin, the m/z transition is often 933 → 631

or 933 → 613.[15][16]

The general workflow for analysis is depicted below.
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General workflow for extraction and analysis of vescalagin.
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Biological Activity and Signaling Pathways
Vescalagin's biological effects are a subject of ongoing research. One of the key mechanisms

identified is its interaction with cellular signaling pathways related to inflammation and cell

proliferation.

Inhibition of DNA Topoisomerase II: Vescalagin and its derivative acutissimin A are known

inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[1][2]

This activity is the basis for their potential antitumor properties.

Anti-inflammatory Effects: In studies involving gastric epithelial cells, vescalagin and

castalagin were shown to inhibit the release of the pro-inflammatory cytokine IL-8 induced by

H. pylori infection. This effect was linked to the attenuation of the NF-κB signaling pathway.

[15]

Protection of Pancreatic β-Cells: Vescalagin has been shown to protect pancreatic cells

from inflammation induced by methylglyoxal (a precursor of advanced glycation end

products), suggesting a role in mitigating diabetic complications.[8]

A simplified diagram of the proposed anti-inflammatory action via NF-κB inhibition is presented

below.
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Inhibition of the NF-κB pathway by vescalagin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683822#natural-sources-of-vescalagin-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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